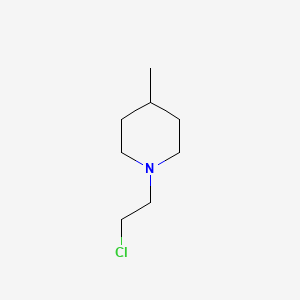

1-(2-Chloroethyl)-4-methylpiperidine

Description

Properties

Molecular Formula |

C8H16ClN |

|---|---|

Molecular Weight |

161.67 g/mol |

IUPAC Name |

1-(2-chloroethyl)-4-methylpiperidine |

InChI |

InChI=1S/C8H16ClN/c1-8-2-5-10(6-3-8)7-4-9/h8H,2-7H2,1H3 |

InChI Key |

BCMLPRKOEKRSOL-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1)CCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs

The table below compares 1-(2-Chloroethyl)-4-methylpiperidine with structurally related compounds:

Key Structural Insights :

- Chloroethyl Group: Common in alkylating agents (e.g., nitrosoureas), enabling DNA crosslinking and strand breaks. In piperidine derivatives, this group may enhance reactivity but reduce selectivity compared to non-chlorinated analogs.

- 4-Methyl Substitution : Reduces potency in phencyclidine analogs (e.g., 1-(1-phenylcyclohexyl)-4-methylpiperidine has 0.05× potency of PCP), likely due to steric hindrance or altered pharmacokinetics.

Chemical Reactivity and Stability

- Alkylation Potential: The chloroethyl group undergoes nucleophilic substitution, forming covalent bonds with DNA bases (e.g., guanine N7 or cytosine N3). This reactivity is pH- and temperature-dependent.

- Thermal Stability : Supported iridium catalysts dehydrogenate 4-methylpiperidine at 300–350°C, suggesting thermal resilience in the parent compound. Chloroethyl derivatives may decompose at lower temperatures, releasing reactive intermediates.

- Solubility: Octanol/water partition coefficients (log P) influence bioavailability. Nitrosoureas with log P ~1–2 balance solubility and membrane permeability. The 4-methyl group in piperidines may increase hydrophobicity, reducing aqueous solubility.

Q & A

Q. What are the standard synthetic routes for preparing 1-(2-Chloroethyl)-4-methylpiperidine, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves nucleophilic substitution or alkylation reactions. For example, a common method uses 4-methylpiperidine and 1-chloro-2-chloroethane under basic conditions (e.g., K₂CO₃ in acetone) to facilitate the formation of the chloroethyl substituent . Key factors affecting yield include:

- Temperature control : Reactions are often refluxed at 60–70°C to optimize substitution rates while avoiding side reactions like elimination.

- Solvent selection : Polar aprotic solvents (e.g., acetone) enhance nucleophilicity and stabilize intermediates.

- Purification : Column chromatography or recrystallization is critical to achieve >95% purity, as residual byproducts (e.g., unreacted starting materials) can interfere with downstream applications .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

A multi-technique approach is recommended:

- NMR spectroscopy : ¹H and ¹³C NMR can confirm the piperidine ring conformation and chloroethyl substitution pattern. For example, the methyl group at the 4-position typically appears as a singlet at δ ~1.2 ppm, while the chloroethyl protons split into distinct multiplet patterns .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]⁺) and isotopic chlorine pattern.

- X-ray crystallography : Single-crystal studies provide definitive proof of stereochemistry and bond angles, as demonstrated for structurally similar piperidine derivatives .

- HPLC : Reverse-phase HPLC with UV detection ensures purity by quantifying impurities at trace levels (<0.5%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

Discrepancies in biological activity (e.g., varying IC₅₀ values in enzyme inhibition assays) may arise from:

- Assay conditions : Differences in pH, ionic strength, or co-solvents (e.g., DMSO concentration) can alter compound solubility or target binding. Standardizing buffer systems and conducting dose-response curves under controlled conditions is critical .

- Metabolic instability : The compound may degrade in cell-based assays due to esterase activity or oxidative metabolism. Stability studies (e.g., LC-MS monitoring over 24 hours) and the use of metabolic inhibitors (e.g., cytochrome P450 inhibitors) can clarify results .

- Off-target effects : Screen against related targets (e.g., other GPCRs or kinases) to rule out non-specific interactions .

Q. What strategies are effective for optimizing the pharmacokinetic (PK) profile of this compound in preclinical studies?

PK optimization requires balancing solubility, metabolic stability, and membrane permeability:

- Solubility enhancement : Co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride salt) improves aqueous solubility, as seen in structurally analogous piperidine derivatives .

- Metabolic stability : Introducing electron-withdrawing groups (e.g., fluorine) at metabolically labile sites reduces oxidative degradation. In vitro liver microsome assays can identify vulnerable positions .

- Blood-brain barrier (BBB) penetration : LogP values between 2–3 and low polar surface area (<90 Ų) are predictive of CNS availability. MDCK cell permeability assays validate BBB penetration potential .

Q. How can computational methods be integrated into the design of this compound derivatives with improved target selectivity?

- Molecular docking : Use software like AutoDock or Schrödinger to model interactions with target proteins (e.g., dopamine receptors). Focus on key binding residues (e.g., Asp110 in D2 receptors) to guide substituent modifications .

- QSAR modeling : Build quantitative structure-activity relationship models using datasets of related piperidine derivatives to predict bioactivity and off-target liabilities .

- Free-energy perturbation (FEP) : Calculate binding free energies for proposed derivatives to prioritize synthesis candidates with higher predicted affinity .

Q. What analytical techniques are suitable for detecting degradation products of this compound under varying storage conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV irradiation), and humidity (75% RH) to simulate accelerated aging.

- LC-MS/MS : Identify degradation products (e.g., hydrolysis of the chloroethyl group to ethylene glycol derivatives) with high sensitivity .

- Stability-indicating assays : Develop HPLC methods with baseline separation of degradation peaks, validated per ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.